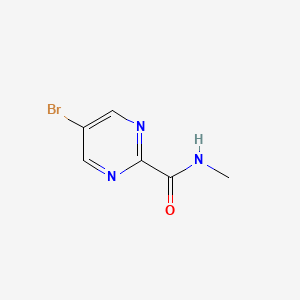

5-bromo-N-methylpyrimidine-2-carboxamide

Übersicht

Beschreibung

5-Bromo-N-methylpyrimidine-2-carboxamide is a chemical compound with the molecular weight of 216.04 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-N-methylpyrimidine-2-carboxamide involves the reaction of methyl 5-bromopyrimidine-2-carboxylate with an 8 N solution of methyl amine in ethanol . The reaction is stirred at room temperature for three days .Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-N-methyl-2-pyrimidinecarboxamide . The InChI code is 1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11) .Physical And Chemical Properties Analysis

5-Bromo-N-methylpyrimidine-2-carboxamide is a solid substance at room temperature . It has a molecular weight of 216.04 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

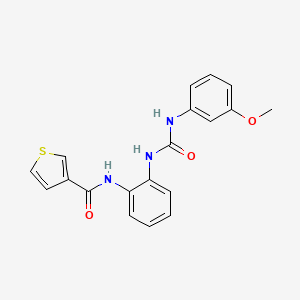

5-bromo-N-methylpyrimidine-2-carboxamide and its derivatives have been explored for their potential in antitumor activity. Lombardo et al. (2004) discovered a series of compounds, including 5-bromo-N-methylpyrimidine-2-carboxamide derivatives, as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. These compounds demonstrated significant antitumor activity in preclinical assays, particularly in models of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).

Synthesis and Chemical Transformations

Shahinshavali et al. (2021) detailed an alternative synthesis route for a compound derived from 5-bromo-N-methylpyrimidine-2-carboxamide, indicating its importance in synthetic chemistry and drug development. The synthesis involved coupling between 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and other compounds, highlighting the versatility of 5-bromo-N-methylpyrimidine-2-carboxamide in creating various chemical structures (Shahinshavali et al., 2021).

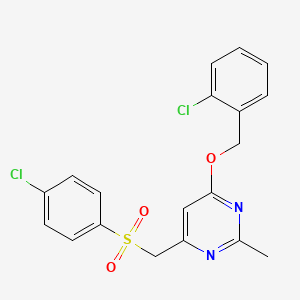

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, which is closely related to 5-bromo-N-methylpyrimidine-2-carboxamide. Their study provided insights into the formation of various aminopyrimidines, contributing to our understanding of the chemical behavior of such compounds (Doulah et al., 2014).

Applications in Antiviral Research

The potential use of 5-bromo-N-methylpyrimidine-2-carboxamide in antiviral research was explored by Hocková et al. (2003). They synthesized derivatives of 5-bromo-N-methylpyrimidine-2-carboxamide that exhibited inhibitory activity against retroviruses, including HIV, in cell culture. This suggests the compound's relevance in the development of new antiviral agents (Hocková et al., 2003).

Use in Chemical Synthesis and Characterization

The versatility of 5-bromo-N-methylpyrimidine-2-carboxamide in chemical synthesis was further demonstrated by Schwab et al. (2002), who developed efficient syntheses of derivatives useful for preparing metal-complexing molecular rods. Their research showcases the compound's application in creating complex chemical structures (Schwab et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-N-methylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEUSKJXDSXYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-methylpyrimidine-2-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)

![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)

![ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B2473158.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)